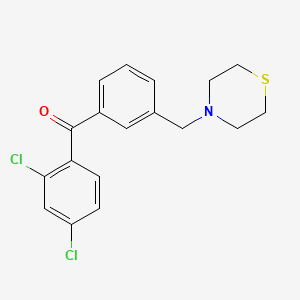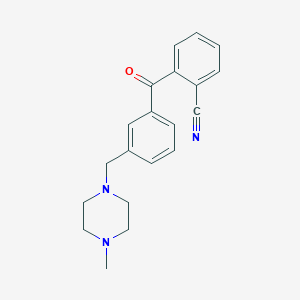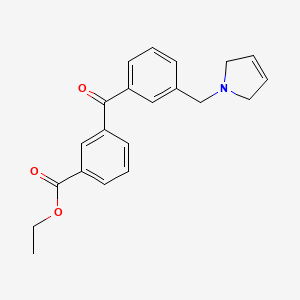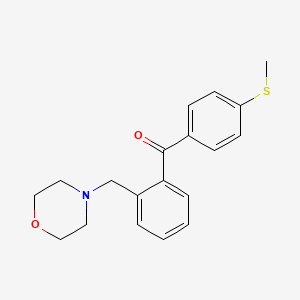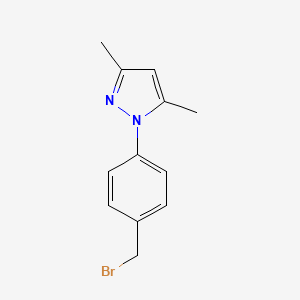
1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of a bromomethyl group attached to a phenyl ring suggests that it could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromomethyl compounds are often synthesized from corresponding aldehydes or ketones using brominating agents . Pyrazoles can be synthesized from alpha,beta-unsaturated carbonyls and hydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromomethylphenyl compounds are generally solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The versatility of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole and related compounds has been demonstrated through their use as precursors in synthesizing a range of phenylpyrazoles with potential antimicrobial properties. For example, the synthesis of new N-phenylpyrazole derivatives has shown significant inhibitory effects against pathogenic yeast and moulds, suggesting their potential as therapeutic agents in treating fungal infections (Farag et al., 2008).
Anticancer Applications
Research into the anticancer activity of pyrazole-based compounds has yielded promising results. Certain newly synthesized heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been evaluated for their effectiveness against various cancer cell lines, revealing potential as novel anticancer agents (Metwally et al., 2016).
Corrosion Inhibition
The application of Schiff base compounds derived from pyrazole has been explored in the context of corrosion inhibition. A study demonstrated the effectiveness of such compounds in retarding the corrosion rate of steel in acidic environments, indicating their potential in protecting industrial materials (Emregül & Hayvalı, 2006).
Development of Catalytic Agents
Bulky pyrazole-based ligands have been synthesized and utilized in forming bis(pyrazolyl)palladium(II) complexes. These complexes were tested for their catalytic activity in Suzuki–Miyaura cross-coupling reactions, showcasing the ability to fine-tune the properties of metal complexes for specific catalytic applications (Ocansey et al., 2018).
Structural and Theoretical Studies
The structural, spectral, and theoretical investigations of biologically important pyrazole-4-carboxylic acid derivatives have provided insights into their molecular and electronic structures. Such studies are crucial for understanding the interaction mechanisms and potential applications of these compounds in various fields (Viveka et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(bromomethyl)phenyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOBMGYKCJRQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640463 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-05-9 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



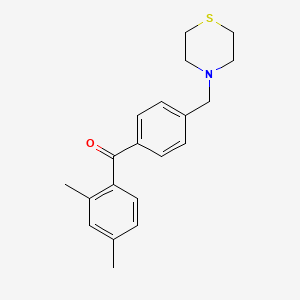


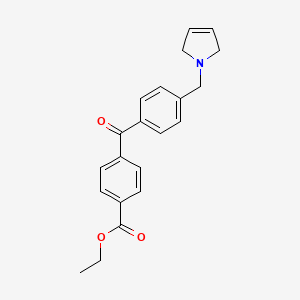
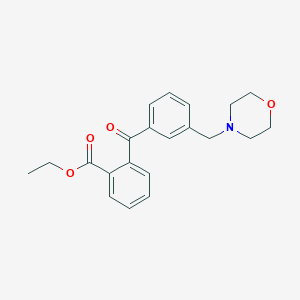
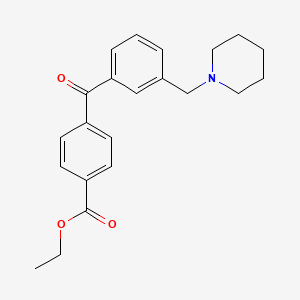
![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)
